

# N,N-Dimethyltetradecylamine CAS number and molecular weight

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Compound of Interest

Compound Name: N,N-Dimethyltetradecylamine

Cat. No.: B030355

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## An In-depth Technical Guide to N,N-Dimethyltetradecylamine

An authoritative resource for researchers, scientists, and drug development professionals on the synthesis, applications, and biological interactions of **N,N-Dimethyltetradecylamine**.

This technical guide provides a comprehensive overview of **N,N-Dimethyltetradecylamine**, a versatile tertiary amine with significant applications in chemical synthesis and biotechnology. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its use as a cell permeabilization agent. Furthermore, it delves into the biological activity of a closely related compound, N,N-dimethyl-hexadecylamine, to illustrate potential signaling pathway interactions.

## **Core Chemical and Physical Properties**

**N,N-Dimethyltetradecylamine**, also known as dimethylmyristamine, is a C16 tertiary amine. Its fundamental properties are summarized in the table below.



Property	Value	Reference
CAS Number	112-75-4	[1]
Molecular Weight	241.46 g/mol	[1]
Molecular Formula	C16H35N	[1]
Appearance	Colorless to light yellow liquid	
Density	0.795 g/mL at 20 °C	

## Synthesis of N,N-Dimethyltetradecylamine

**N,N-Dimethyltetradecylamine** can be synthesized via the reductive amination of tetradecanal with dimethylamine. This method involves the reaction of the aldehyde with the secondary amine to form an enamine intermediate, which is subsequently reduced to the tertiary amine.

## **Experimental Protocol: Reductive Amination**

This protocol is a general method for the reductive amination of aldehydes and can be adapted for the synthesis of **N,N-Dimethyltetradecylamine**.

#### Materials:

- Tetradecanal
- Dimethylamine (2M solution in THF or as a gas)
- Sodium triacetoxyborohydride (NaBH(OAc)<sub>3</sub>)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask



- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

#### Procedure:

- To a stirred solution of tetradecanal (1.0 equivalent) in dichloromethane, add dimethylamine (2.0 equivalents).
- Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine intermediate.
- Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions.
- Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
- Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation or column chromatography to yield pure **N,N-Dimethyltetradecylamine**.

# Applications in Biotechnology: Cell Permeabilization



**N,N-Dimethyltetradecylamine** is utilized as a chemical agent for the permeabilization of cell membranes, a technique crucial for the recovery of intracellular recombinant proteins. This method offers an alternative to mechanical disruption techniques like sonication or homogenization. A notable application is in the yeast Pichia pastoris, a common host for recombinant protein expression.

## **Experimental Protocol: Permeabilization of Pichia** pastoris

This protocol outlines a general procedure for the permeabilization of Pichia pastoris cells for the release of intracellularly expressed proteins.

#### Materials:

- Pichia pastoris cell pellet expressing the recombinant protein of interest
- Permeabilization buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM EDTA)
- N,N-Dimethyltetradecylamine solution (e.g., 10% w/v in ethanol)
- Centrifuge and centrifuge tubes
- Spectrophotometer for protein quantification (e.g., Bradford or BCA assay)

#### Procedure:

- Harvest the Pichia pastoris cells by centrifugation at 5,000 x g for 10 minutes.
- Wash the cell pellet with an appropriate buffer (e.g., phosphate-buffered saline) and resuspend in the permeabilization buffer.
- Add the N,N-Dimethyltetradecylamine solution to the cell suspension to a final
  concentration typically ranging from 0.1% to 1.0% (w/v). The optimal concentration should be
  determined empirically for each protein and expression level.
- Incubate the cell suspension at a controlled temperature (e.g., 30°C) with gentle agitation for a period of 30 minutes to 2 hours.



- Monitor the release of the intracellular protein into the supernatant by taking aliquots at different time points, centrifuging to pellet the cells, and measuring the protein concentration in the supernatant.
- After the desired level of protein release is achieved, centrifuge the suspension to separate the cell debris from the supernatant containing the recombinant protein.
- The supernatant can then be collected for downstream purification of the target protein.

## Role in Chemical Synthesis: Precursor for Surfactants

**N,N-Dimethyltetradecylamine** serves as a key building block in the synthesis of various surfactants, including gemini surfactants and amine oxide surfactants. These surfactants have wide-ranging applications in industries such as cosmetics, detergents, and materials science due to their ability to reduce surface tension and form micelles.

### **Synthesis of Gemini Surfactants**

Gemini surfactants are composed of two hydrophobic tails and two hydrophilic head groups linked by a spacer. They are synthesized by reacting two equivalents of a tertiary amine, such as **N,N-Dimethyltetradecylamine**, with a dihaloalkane spacer.

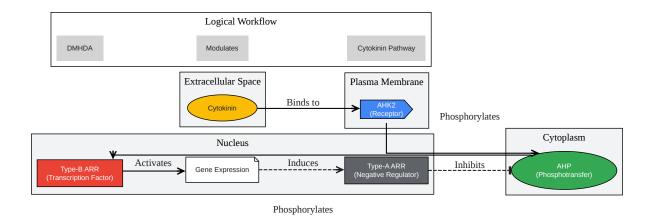
# Illustrative Signaling Pathway: Cytokinin Signaling Modulation by a Related Amine

While the direct interaction of **N,N-Dimethyltetradecylamine** with specific signaling pathways is not extensively documented in publicly available literature, research on the closely related compound, N,N-dimethyl-hexadecylamine (DMHDA), provides valuable insights into the potential biological activities of long-chain tertiary amines. DMHDA, a volatile organic compound produced by some plant growth-promoting rhizobacteria, has been shown to modulate root development in Arabidopsis thaliana by interacting with the cytokinin signaling pathway.

The following diagram illustrates the proposed mechanism of cytokinin signaling in Arabidopsis thaliana and the potential point of interaction for compounds like DMHDA. Cytokinins bind to



histidine kinase receptors such as AHK2, initiating a phosphorelay cascade that ultimately leads to the activation of transcription factors and the regulation of gene expression.



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Figure 1. A simplified diagram of the cytokinin signaling pathway in Arabidopsis thaliana.

This guide serves as a foundational resource for understanding the key characteristics and applications of **N,N-Dimethyltetradecylamine**. The provided protocols offer a starting point for laboratory work, while the discussion of the related compound's biological activity opens avenues for further research into the broader roles of long-chain tertiary amines in biological systems.

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### References

- 1. 1-Tetradecanamine, N,N-dimethyl- [webbook.nist.gov]
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